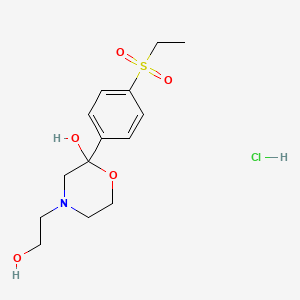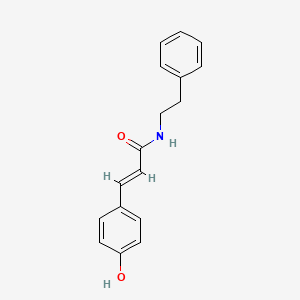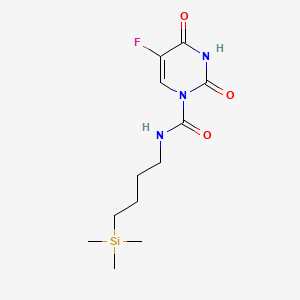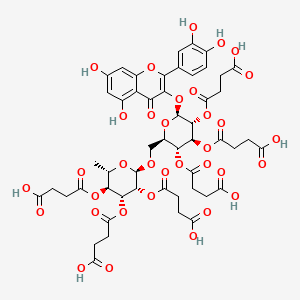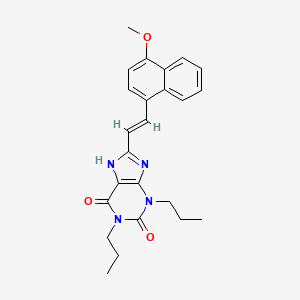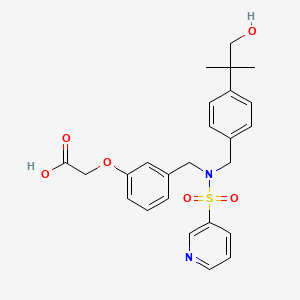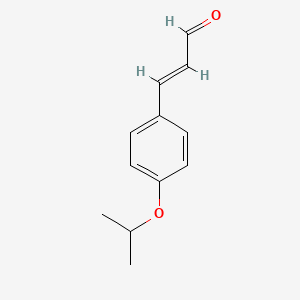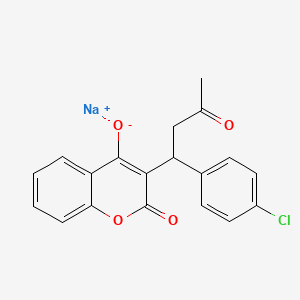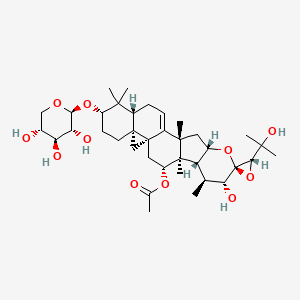
2-Naphthaleneacetic acid, 6-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthaleneacetic acid, 6-(2-methylpropyl)-: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system substituted with an acetic acid group and a 6-(2-methylpropyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- can be achieved through several synthetic routes. One common method involves the alkylation of 2-naphthaleneacetic acid with an appropriate alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the acetic acid group, followed by the addition of the alkylating agent, such as 2-methylpropyl bromide, to introduce the 6-(2-methylpropyl) group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound may have potential applications in biological research, particularly in the study of naphthalene derivatives and their interactions with biological systems. It can be used as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- may be explored for their therapeutic potential. The compound’s structural features could be modified to develop new drugs with specific biological activities.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in the manufacturing sector.
Mecanismo De Acción
The mechanism of action of 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or modulate gene expression. The exact mechanism depends on the specific context and application of the compound.
Comparación Con Compuestos Similares
1-Naphthaleneacetic acid: Similar in structure but with the acetic acid group attached to the 1-position of the naphthalene ring.
2-Naphthylacetic acid: Lacks the 6-(2-methylpropyl) group, making it less sterically hindered.
Naproxen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure but different functional groups.
Uniqueness: 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- is unique due to the presence of the 6-(2-methylpropyl) group, which can influence its chemical reactivity and interactions with biological systems. This structural feature distinguishes it from other naphthalene derivatives and may confer specific properties that are valuable in research and industrial applications.
Propiedades
Número CAS |
91040-96-9 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
2-[6-(2-methylpropyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C16H18O2/c1-11(2)7-12-3-5-15-9-13(10-16(17)18)4-6-14(15)8-12/h3-6,8-9,11H,7,10H2,1-2H3,(H,17,18) |
Clave InChI |
CJOVLAFQKCRCFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


